(2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone - 60597-69-5

(2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone

Catalog Number: EVT-406629
CAS Number: 60597-69-5
Molecular Formula: C11H14ClN3O
Molecular Weight: 239.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: Imatinib is a prominent therapeutic agent used in leukemia treatment. It functions by specifically inhibiting tyrosine kinase activity. Interestingly, structural characterizations of this molecule primarily exist for its piperazin-1-ium salt forms (including mesylate, picrate, citrate, fumarate, and malonate), rather than the freebase form. []

Relevance: While the core structures differ, both Imatinib and (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone share a substituted piperazine ring. The presence of this common moiety makes them structurally related, particularly in the context of studying the chemical space occupied by piperazine derivatives and their potential biological activities. []

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

Compound Description: This compound is a pyrimidine derivative characterized by its crystal structure in the provided abstract. []

Relevance: The structural similarity between this compound and (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone lies in the presence of a nitrogen-containing heterocycle directly attached to the methanone group. While (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone features a chloropyridine group, this related compound incorporates a pyrimidine moiety. This difference highlights a potential avenue for exploring structure-activity relationships by substituting different heterocyclic rings at this position. []

3-(1H-Indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione (AEB071)

Compound Description: AEB071 is a potent and selective inhibitor of protein kinase C (PKC) isoforms, exhibiting immunomodulatory activity by inhibiting early T cell activation. Its binding mode to PKC was elucidated using X-ray crystallography, confirming the proposed interactions from molecular modeling studies. [, ]

Relevance: This compound shares the 4-methylpiperazin-1-yl substructure with (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone. This suggests that both molecules belong to a broader class of compounds featuring the 4-methylpiperazine moiety, which may be a relevant feature for interacting with specific biological targets, such as PKC. [, ]

3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

Compound Description: AP24534 is a potent, orally active pan-inhibitor of the breakpoint cluster region-abelson (BCR-ABL) kinase, demonstrating efficacy even against the T315I gatekeeper mutant, which is known for resistance to approved BCR-ABL inhibitors. []

Relevance: Both AP24534 and (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone share the 4-methylpiperazin-1-yl substructure. This suggests that both molecules belong to a broader class of compounds featuring the 4-methylpiperazine moiety. []

N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

Compound Description: SAR216471 is a potent, selective, and reversible P2Y12 receptor antagonist. It exhibits potent in vivo antiplatelet and antithrombotic activity. []

Relevance: SAR216471 is structurally related to (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone by the presence of the 4-methylpiperazin-1-yl group. This shared feature suggests that both compounds belong to a broader class of molecules containing this structural motif, which may influence their interactions with biological targets. []

(2-Chloro­pyridin-3-yl)(4-nitro­benzyl­idene)­amine

Compound Description: This compound is a simple derivative of 2-chloropyridine. Its crystal structure reveals that the pyridine and benzene rings are not coplanar, with a dihedral angle of 20.8° between them. []

Relevance: This compound shares the 2-chloropyridine moiety with (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone. The main difference lies in the substituent attached to the pyridine ring's 3-position. In the related compound, it's a (4-nitrobenzylidene)amine group, while (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone features a (4-methylpiperazin-1-yl)methanone group. This comparison highlights the possibility of modifying the substituent at this position to modulate the compound's properties. []

Compound Description: This compound, a benzylidene derivative, has been structurally characterized through X-ray diffraction. []

Relevance: Similar to (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone, this compound contains the 4-(4-methylpiperazin-1-yl) substructure. This shared feature suggests they belong to a wider class of compounds that incorporate this specific structural motif. []

Compound Description: The crystal structure of this quinoline derivative has been determined. Notably, it shows the presence of weak C—H⋯N and C—H⋯O interactions, along with π–π stacking interactions, contributing to its crystal packing. []

Relevance: Both this compound and (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone share the 2-(4-methylpiperazin-1-yl) substructure, suggesting they might be part of a broader class of molecules featuring this specific structural motif. []

(2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387)

Compound Description: AT13387 is a novel Hsp90 inhibitor discovered through fragment-based drug design. []

Relevance: Both AT13387 and (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone share the 4-methylpiperazin-1-yl substructure. This suggests that both molecules belong to a broader class of compounds featuring the 4-methylpiperazine moiety. []

(R)-N-[5-(2-Methoxy-2-phenylacetyl)-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide (PHA739358/Danusertib)

Compound Description: PHA739358, also known as Danusertib, is an antitumor agent. New synthetic routes for its production have been explored, focusing on improved yield and cost-effectiveness. []

Relevance: Both (R)-N-[5-(2-Methoxy-2-phenylacetyl)-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide and (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone contain the 4-methylpiperazin-1-yl substructure. []

7-(2-Chloropyridin-4-yl)pyrazolo-[1,5-a]-pyrimidin-3-yl](pyridin-2-yl)methanone (DOV 51892)

Compound Description: DOV 51892 is an anxioselective agent that shows greater efficacy than diazepam in enhancing GABA-gated currents at α1 subunit-containing GABAA receptors. It exhibits anxiolytic effects without significant sedative or muscle relaxant properties. []

Relevance: DOV 51892 and (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone both contain a chloropyridine group. This shared structural element suggests that both compounds might belong to a broader chemical class characterized by the presence of a chloropyridine moiety, which could potentially contribute to their biological activity. []

12. methanone

Compound Description: This compound is a byproduct obtained during the synthesis of 8-nitro-1,3-benzothiazin-4-one, a potential anti-tuberculosis drug candidate. []

Relevance: This compound shares a similar structure with (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone, where both have a halogenated aromatic ring connected to a piperidine ring via a methanone linker. The main difference lies in the aromatic ring and the substituents on the piperidine ring. This comparison underscores the impact of subtle structural modifications on the outcome of chemical reactions and biological activity. []

Compound Description: KSK05104 is a potent, selective, and metabolically stable inhibitor of IKKβ, which induces apoptosis in human colon cancer cells through mitochondrial dysfunction and endoplasmic reticulum stress. []

Relevance: Both KSK05104 and (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone share the 4-methylpiperazin-1-yl substructure. This suggests that both molecules belong to a broader class of compounds featuring the 4-methylpiperazine moiety. []

(2-((6-Chloropyridin-3-yl)methoxy)-5bromophenyl)(4-chlorophenyl)methanone

Compound Description: This compound is characterized by its single-crystal X-ray diffraction data and has been subjected to molecular docking studies with the anti-cancer target hER-α protein. []

Relevance: Both this compound and (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone share the 2-chloropyridine moiety. This structural similarity suggests that these compounds might be classified under a broader group of 2-chloropyridine derivatives, which could potentially share similar chemical properties or biological activities. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

Compound Description: This compound acts as a dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2) with high potency. It exhibits promising in vivo anti-inflammatory effects. []

Relevance: Both this compound and (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone share the 4-methylpiperazin-1-yl substructure, highlighting a potential structural motif for targeting DDR1 and DDR2. []

Properties

CAS Number

60597-69-5

Product Name

(2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone

IUPAC Name

(2-chloropyridin-3-yl)-(4-methylpiperazin-1-yl)methanone

Molecular Formula

C11H14ClN3O

Molecular Weight

239.7 g/mol

InChI

InChI=1S/C11H14ClN3O/c1-14-5-7-15(8-6-14)11(16)9-3-2-4-13-10(9)12/h2-4H,5-8H2,1H3

InChI Key

OCTLIQOVHDGVAJ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=C(N=CC=C2)Cl

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(N=CC=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.